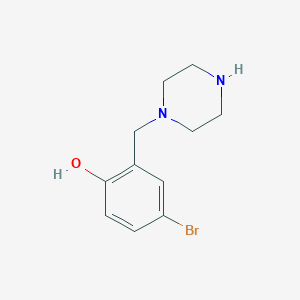

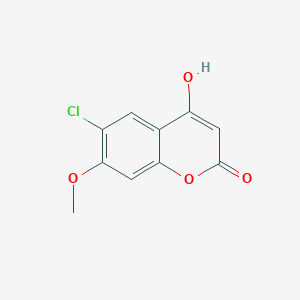

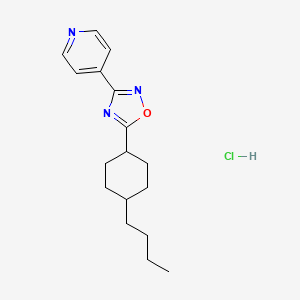

![molecular formula C7H4BrN3O B1466047 5-Bromo-1H-pyrazolo[3,4-B]pyridine-3-carbaldehyde CAS No. 916326-37-9](/img/structure/B1466047.png)

5-Bromo-1H-pyrazolo[3,4-B]pyridine-3-carbaldehyde

説明

“5-Bromo-1H-pyrazolo[3,4-B]pyridine-3-carbaldehyde” is a chemical compound with the molecular formula C6H4BrN3 . It is a derivative of the pyrazolo[3,4-b]pyridine class of compounds .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . For instance, one method involves the iodization of commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine to obtain an intermediate, which is then protected by PMB-Cl to produce a key intermediate .

Molecular Structure Analysis

The molecular structure of “5-Bromo-1H-pyrazolo[3,4-B]pyridine-3-carbaldehyde” consists of a pyrazolo[3,4-b]pyridine core with a bromine atom attached . The structure is planar, and the compound is part of the aza-indole family of compounds .

Chemical Reactions Analysis

Pyrazolo[3,4-b]pyridine derivatives, including “5-Bromo-1H-pyrazolo[3,4-B]pyridine-3-carbaldehyde”, have been studied for their potential as TRK inhibitors . These compounds have shown promising results in inhibiting the proliferation of certain cell lines .

Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Bromo-1H-pyrazolo[3,4-B]pyridine-3-carbaldehyde” include a molecular weight of 198.02 g/mol . The compound has one hydrogen bond donor and two hydrogen bond acceptors . Its exact mass and monoisotopic mass are both 196.95886 g/mol .

科学的研究の応用

Synthesis of Heterocyclic Compounds

5-Bromo-1H-pyrazolo[3,4-B]pyridine-3-carbaldehyde: is a key precursor in the synthesis of various heterocyclic compounds. These structures are significant due to their close resemblance to purine bases, which are fundamental components of DNA and RNA . The ability to manipulate the substituents on the pyrazolopyridine framework allows for the creation of a diverse array of molecules with potential biological activity.

Development of TRK Inhibitors

This compound has been utilized in the design and synthesis of derivatives that act as inhibitors of Tropomyosin receptor kinases (TRKs) . TRKs are important targets in cancer therapy because their continuous activation and overexpression can lead to cancer. Derivatives of 5-Bromo-1H-pyrazolo[3,4-B]pyridine-3-carbaldehyde have shown potential in inhibiting TRKA, a subtype of TRK, which is crucial for the development of new anticancer drugs.

Anticancer Research

The compound’s derivatives have been explored for their anticancer effects. By modifying the structure, researchers have developed molecules that exhibit potent anticancer activity both in vitro and in vivo . This opens up possibilities for the compound to be a part of novel therapeutic strategies against various forms of cancer.

Central Nervous System Drug Development

Pyrazolopyridine derivatives, including those derived from 5-Bromo-1H-pyrazolo[3,4-B]pyridine-3-carbaldehyde , are promising substrates for developing drugs targeting the central nervous system . These compounds can potentially treat a range of neurological disorders, making them valuable in neuropharmacology.

Antibacterial and Antiviral Applications

The structural analogs of this compound have shown selective antibacterial and antiviral activities . This suggests that derivatives of 5-Bromo-1H-pyrazolo[3,4-B]pyridine-3-carbaldehyde could be used to develop new medications to combat bacterial and viral infections.

Cardiovascular Disease Treatment

Research indicates that pyrazolopyridine derivatives may have applications in treating cardiovascular diseases . The manipulation of the core structure could lead to the discovery of new drugs that can address various heart-related conditions.

作用機序

The mechanism of action of “5-Bromo-1H-pyrazolo[3,4-B]pyridine-3-carbaldehyde” and similar compounds involves the inhibition of tropomyosin receptor kinases (TRKs) . TRKs are associated with cell proliferation and differentiation, and their overexpression can lead to cancer . Therefore, small-molecule TRK inhibitors are important for the treatment of these cancers .

将来の方向性

Future research directions for “5-Bromo-1H-pyrazolo[3,4-B]pyridine-3-carbaldehyde” and similar compounds could involve further exploration of their potential as TRK inhibitors . Additionally, new synthetic strategies and approaches for the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives could be explored .

特性

IUPAC Name |

5-bromo-2H-pyrazolo[3,4-b]pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O/c8-4-1-5-6(3-12)10-11-7(5)9-2-4/h1-3H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKKVMEWVAZFYPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=NNC(=C21)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00723303 | |

| Record name | 5-Bromo-2H-pyrazolo[3,4-b]pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00723303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

916326-37-9 | |

| Record name | 5-Bromo-2H-pyrazolo[3,4-b]pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00723303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 5-Bromo-1H-pyrazolo[3,4-B]pyridine-3-carbaldehyde in the synthesis of analgesic and anti-inflammatory compounds?

A1: 5-Bromo-1H-pyrazolo[3,4-B]pyridine-3-carbaldehyde serves as a crucial starting material for synthesizing a series of 7-azaindazole-chalcone derivatives []. These derivatives were then evaluated for their analgesic and anti-inflammatory activities. The aldehyde group on 5-Bromo-1H-pyrazolo[3,4-B]pyridine-3-carbaldehyde allows for a Claisen-Schmidt condensation reaction with various substituted acetophenones. This reaction forms the chalcone structure, a key feature of the synthesized compounds with potential therapeutic benefits.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid](/img/no-structure.png)

![1-ethyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1465968.png)

![Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B1465977.png)

![1-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-imidazole](/img/structure/B1465981.png)

![3-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}phenol](/img/structure/B1465984.png)